molecular formula C12H9F6NO2 B11097727 N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B11097727
M. Wt: 313.20 g/mol
InChI Key: DNPDUXDBEHZBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and trifluoroacetic anhydride.

    Reaction: The 4-acetylphenylamine is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction forms the intermediate N-(4-acetylphenyl)-trifluoroacetamide.

    Further Functionalization: The intermediate is then subjected to further functionalization using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) under conditions that promote the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups impart unique electronic properties, making it valuable in the design of novel materials and catalysts.

Biology

In biological research, N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is studied for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory and anticancer research.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to modulation of specific biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other compounds with only one trifluoromethyl group or different substituents.

Properties

Molecular Formula

C12H9F6NO2

Molecular Weight

313.20 g/mol

IUPAC Name

N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C12H9F6NO2/c1-6(20)7-2-4-8(5-3-7)19-10(21)9(11(13,14)15)12(16,17)18/h2-5,9H,1H3,(H,19,21)

InChI Key

DNPDUXDBEHZBNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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